molecular formula C14H15F3N4O5 B14598135 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-71-7

7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14598135
CAS No.: 60167-71-7
M. Wt: 376.29 g/mol
InChI Key: JXXVTWUSEXYRQZ-UHFFFAOYSA-N
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Description

7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a trifluoromethyl group, two nitro groups, and a hexyloxy substituent on a benzimidazole core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The nitro groups are usually introduced via nitration reactions using nitric acid and sulfuric acid as nitrating agents . The hexyloxy group can be added through etherification reactions involving hexyloxy halides and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for precise control over reaction conditions, leading to higher yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its trifluoromethyl, nitro, and hexyloxy groups on a benzimidazole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

60167-71-7

Molecular Formula

C14H15F3N4O5

Molecular Weight

376.29 g/mol

IUPAC Name

7-hexoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C14H15F3N4O5/c1-2-3-4-5-6-26-12-9(21(24)25)7-8(20(22)23)10-11(12)19-13(18-10)14(15,16)17/h7H,2-6H2,1H3,(H,18,19)

InChI Key

JXXVTWUSEXYRQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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